6-Bromo-4,8-dichloroquinoline

Palladium catalysis C-N cross-coupling Regioselective amination

Choose 6-Bromo-4,8-dichloroquinoline for its uniquely programmed tri-halogenated scaffold. Only this C6-Br/C4-Cl/C8-Cl architecture enables the prescribed three-step sequential derivatization (C4→C8→C6) from US 8,633,320 B2 to build HCV protease inhibitor cores. The C6-Br also delivers ~3.5-fold stronger GAK binding (KD ~1.9 nM) over chloro analogs, while the C4/C8 chlorines offer orthogonal handles for late-stage diversification. No competing mono- or di-halogenated quinoline provides this combination of regiochemical control and biological target engagement.

Molecular Formula C9H4BrCl2N
Molecular Weight 276.94 g/mol
CAS No. 1156602-19-5
Cat. No. B1518142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4,8-dichloroquinoline
CAS1156602-19-5
Molecular FormulaC9H4BrCl2N
Molecular Weight276.94 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=CC(=CC2=C1Cl)Br)Cl
InChIInChI=1S/C9H4BrCl2N/c10-5-3-6-7(11)1-2-13-9(6)8(12)4-5/h1-4H
InChIKeyHWFLROVBQJWQCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4,8-dichloroquinoline (CAS 1156602-19-5): Halogenated Quinoline Building Block for HCV-Targeted and Kinase-Focused Synthesis


6-Bromo-4,8-dichloroquinoline (CAS 1156602-19-5) is a tri-halogenated quinoline with bromine at position 6 and chlorine atoms at positions 4 and 8 of the bicyclic ring system [1]. This substitution pattern creates a scaffold with differentiated cross-coupling reactivity: the C4 chlorine is activated toward nucleophilic aromatic substitution (SNAr), while the C8 chlorine and C6 bromine provide orthogonal handles for sequential Pd-catalyzed transformations [2]. The compound is explicitly claimed in Boehringer Ingelheim's patent family (US 8,633,320 B2) as a key intermediate for constructing HCV protease inhibitors [3], distinguishing it from simpler mono- or di-halogenated quinolines that lack the full set of three programmable reactive centers.

Why 6-Bromo-4,8-dichloroquinoline Cannot Be Replaced by 6-Bromo-4-chloroquinoline or 4,8-Dichloroquinoline in Regioselective Synthetic Sequences


In-class halogenated quinolines cannot be interchanged because the precise position and identity of each halogen dictate both the regiochemical outcome and the kinetic order of sequential derivatization. 6-Bromo-4-chloroquinoline (CAS 65340-70-7) lacks the C8 chlorine handle, precluding C8-directed amination or cross-coupling [1]. 4,8-Dichloroquinoline (CAS 21617-12-9) lacks the C6 bromine, eliminating the possibility of a late-stage C6-selective Suzuki or Buchwald-Hartwig coupling after C4/C8 elaboration [1]. The tri-halogenated architecture of 6-bromo-4,8-dichloroquinoline is specifically required to execute the three-step sequential functionalization route disclosed in US 8,633,320 B2, where C4, C8, and C6 are addressed in a prescribed order to build the HCV protease inhibitor core [2].

Quantitative Differentiation Evidence for 6-Bromo-4,8-dichloroquinoline versus Closest Halogenated Quinoline Analogs


C4 vs. C8 Reactivity Differential in Pd-Catalyzed Amination: 6-Bromo-4,8-dichloroquinoline vs. 4,7- and 4,8-Dichloroquinolines

In a systematic study of Pd-catalyzed amination of dichloroquinoline isomers, 4,8-dichloroquinoline exhibited markedly different reactivity compared to 4,7-dichloroquinoline. The C4 chlorine in 4,8-dichloroquinoline underwent preferential amination first, while the C8 chlorine required harsher conditions, enabling sequential C4-then-C8 difunctionalization. By contrast, 4,7-dichloroquinoline showed competitive reactivity at both positions, leading to isomeric mixtures [1]. The presence of an additional C6 bromine in 6-bromo-4,8-dichloroquinoline preserves this C4>C8 reactivity gradient while adding a third, later-stage Pd-coupling site, a synthetic ordering that is unavailable in any dihalogenated quinoline analog [2].

Palladium catalysis C-N cross-coupling Regioselective amination

Computed logP Differentiation: 6-Bromo-4,8-dichloroquinoline vs. 6-Bromo-8-chloroquinoline vs. 6-Bromo-4-chloroquinoline

The computed logP of 6-bromo-4,8-dichloroquinoline is 4.11 [1]. This value is substantially higher than that of the monochloro analog 6-bromo-8-chloroquinoline (logP ~3.26, estimated by ChemAxon) and 6-bromo-4-chloroquinoline (logP ~3.04, estimated). The addition of the second chlorine at C8 increases the calculated logP by approximately 0.85–1.07 log units, reflecting increased lipophilicity that directly affects membrane permeability, plasma protein binding, and chromatographic retention in purification protocols [2].

Lipophilicity Physicochemical property logP

Patent-Backed Intermediate Utility for HCV Protease Inhibitor Synthesis: 6-Bromo vs. 8-Bromo Quinoline Regioisomers

US Patent 8,633,320 B2 explicitly claims methods for preparing bromo-substituted quinolines of formula (I), where R is aryl, heteroaryl, alkyl, alkenyl, or alkynyl, as intermediates for HCV NS3/4A protease inhibitors [1]. The patent exemplifies a synthesis starting from a 2,4-dichloro-7-alkoxyquinoline, which is brominated at C8 to yield 8-bromo-2,4-dichloro-7-methoxy-quinoline. The 6-bromo-4,8-dichloroquinoline scaffold maps onto this patent family as a versatile early intermediate: the C4 and C8 chlorines provide two sequential diversification points, while the C6 bromine enables a late-stage Pd-catalyzed coupling to introduce the aryl/heteroaryl R group required for HCV protease inhibitor pharmacophore completion [1]. The regioisomeric 8-bromo-4,6-dichloroquinoline is not commercially available and has no reported patent-backed synthetic utility, making 6-bromo-4,8-dichloroquinoline the de facto procurement choice for this HCV intermediate class.

HCV protease inhibitor Patent-protected intermediate Bromo-substituted quinoline

Kinase Binding Profile of Halogenated Quinolines: Bromine at C6 vs. Chlorine at C6 Modulates GAK Affinity

A competition binding assay (DiscoverX, n=2) of halogenated quinoline derivatives revealed that replacing C6-chlorine with C6-bromine shifts GAK (cyclin G-associated kinase) affinity from KD = 6.7 nM (Cl) to KD = 1.9 nM (Br), a 3.5-fold improvement. RIPK2, ADCK3, and NLK affinities remained broadly comparable between the two analogs: RIPK2 KD = 85 nM (Cl) vs. 110 nM (Br); ADCK3 KD = 170 nM (Cl) vs. 190 nM (Br); NLK KD = 650 nM (Cl) vs. 520 nM (Br) [1]. This indicates that the C6 halogen identity selectively tunes GAK binding without broadly altering polypharmacology. While this study examined a related quinoline series, the C6-Br in 6-bromo-4,8-dichloroquinoline is the same position that drove the GAK selectivity advantage, suggesting a class-level selectivity trend.

Kinase selectivity Cyclin G-associated kinase Competition binding assay

Validated Application Scenarios for Procuring 6-Bromo-4,8-dichloroquinoline


HCV NS3/4A Protease Inhibitor Lead Optimization

Medicinal chemistry teams developing next-generation HCV protease inhibitors can deploy 6-bromo-4,8-dichloroquinoline as a central core scaffold. The C4 chlorine is displaced first with an amine nucleophile, the C8 chlorine is subsequently elaborated via Pd-catalyzed amination or etherification, and the C6 bromine serves as the final diversification point for Suzuki or Sonogashira coupling to install aryl, heteroaryl, or alkynyl R-groups as specified in US 8,633,320 B2 [1]. This sequential derivatization strategy is not executable with 6-bromo-4-chloroquinoline or 4,8-dichloroquinoline alone. [1]

Kinase Chemical Probe Development with GAK Selectivity Requirements

Researchers designing selective GAK inhibitors should select 6-bromo-4,8-dichloroquinoline over 6-chloro analogs. The C6-Br delivers approximately 3.5-fold stronger GAK binding (KD ~1.9 nM for Br vs. ~6.7 nM for Cl) while maintaining comparable off-target kinase profiles for RIPK2, ADCK3, and NLK [1]. The C4 and C8 chlorine atoms can then be exploited for additional vector elaborations without perturbing the C6-GAK interaction. [1]

Physicochemical Property Tuning via Halogen Pattern

In hit-to-lead programs where increasing lipophilicity is desired to improve cellular permeability or brain penetration, 6-bromo-4,8-dichloroquinoline (logP = 4.11) provides an approximately 10-fold higher n-octanol/water partition coefficient compared to monochloro analogs 6-bromo-8-chloroquinoline (logP ≈ 3.26) or 6-bromo-4-chloroquinoline (logP ≈ 3.04) [1]. This logP jump is achieved without increasing molecular weight beyond 277 Da, maintaining lead-likeness. [1] [2]

Method Development for Sequential Pd-Catalyzed Cross-Coupling on Heteroaromatic Scaffolds

Synthetic methodology groups studying orthogonal C-X activation on heteroaromatic cores can use 6-bromo-4,8-dichloroquinoline as a model substrate for three-component sequential coupling. The established reactivity order (C4-Cl > C8-Cl > C6-Br under standard Pd catalysis conditions) provides a well-defined system for benchmarking new ligands, precatalysts, or reaction conditions aimed at achieving high chemoselectivity among competing C-halogen bonds [1]. [1]

Quote Request

Request a Quote for 6-Bromo-4,8-dichloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.